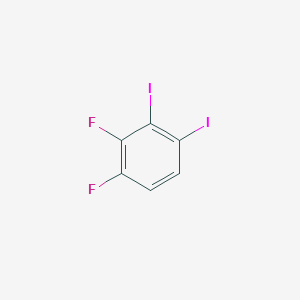

1,2-Difluoro-3,4-diiodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Difluoro-3,4-diiodobenzene is a halogenated aromatic compound characterized by two fluorine atoms at the 1- and 2-positions and two iodine atoms at the 3- and 4-positions of the benzene ring. For instance, the isomer 2,3-difluoro-1,4-diiodobenzene (CAS 501433-06-3) has a molecular formula of C₆H₂F₂I₂, a molecular weight of 365.89 g/mol, and is used in research settings for its reactivity in cross-coupling reactions and crystal engineering . The fluorine and iodine substituents confer distinct electronic and steric properties, making it valuable in pharmaceutical and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the diazotization of 1,2-difluoroaniline followed by iodination. The reaction typically requires hydrochloric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to introduce the iodine atoms .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-3,4-diiodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where the iodine atoms are replaced by carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atoms are replaced by aryl groups.

Scientific Research Applications

1,2-Difluoro-3,4-diiodobenzene has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-difluoro-3,4-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds are relatively weak and can be readily broken to form reactive intermediates. The fluorine atoms can influence the reactivity of the compound by stabilizing negative charges through inductive effects. This makes the compound a versatile intermediate in various organic synthesis reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1,2-difluoro-3,4-diiodobenzene with related halogenated benzene derivatives:

*Estimated based on isomer data ; †Calculated from atomic masses.

Key Observations:

- Halogen Effects : Iodine’s polarizability enhances halogen bonding, critical in co-crystal formation (e.g., with pyridine derivatives) , whereas fluorine’s electronegativity directs regioselectivity in electrophilic substitutions .

- Thermal Stability : Perfluorinated analogs like 1,4-diiodotetrafluorobenzene exhibit higher thermal stability (distillation at 72°C/10 mmHg) compared to partially fluorinated derivatives .

- Reactivity : Dibromo-difluoro analogs (e.g., 1,4-Dibromo-2,3-difluorobenzene) show faster oxidative addition in palladium-catalyzed reactions due to bromine’s lower bond dissociation energy vs. iodine .

Biological Activity

1,2-Difluoro-3,4-diiodobenzene is an organofluorine compound characterized by the presence of two fluorine and two iodine substituents on a benzene ring. This unique substitution pattern imparts distinctive chemical properties that are of interest in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its potential applications, mechanisms of action, and comparative studies with related compounds.

This compound can be synthesized through several methods involving halogenation and nucleophilic substitution reactions. The presence of both fluorine and iodine enhances its reactivity and allows for the formation of derivatives with potentially interesting biological activities.

Synthetic Routes

- Halogenation : Direct halogenation of benzene derivatives can yield this compound.

- Nucleophilic Substitution : Utilizing nucleophiles to replace iodine atoms can create various derivatives with altered biological properties.

Biological Activity

The biological activity of this compound is primarily inferred from studies on similar halogenated compounds. Compounds with halogen substitutions often exhibit notable antimicrobial , anticancer , and anti-inflammatory activities.

Antimicrobial Properties

Research indicates that halogenated compounds can demonstrate significant antimicrobial effects. For instance:

- Iodinated Compounds : Iodine is known for its antimicrobial properties, making this compound a candidate for further exploration in this area.

- Fluorinated Compounds : Fluorine can enhance membrane permeability and bioactivity against pathogens.

Anticancer Activity

Halogenated benzene derivatives have been studied for their potential anticancer properties:

- Mechanism of Action : The incorporation of halogens may influence the interaction with biological macromolecules such as DNA and proteins, potentially leading to apoptosis in cancer cells.

- Case Studies : Research on similar compounds has shown that certain iodinated and fluorinated benzene derivatives can inhibit tumor growth in vitro and in vivo.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2-Difluoro-3,5-diiodobenzene | Fluorine at positions 1 and 2; iodine at positions 3 and 5 | Potential antimicrobial activity |

| 1,4-Diiodobenzene | Iodine at positions 1 and 4 | Notable reactivity but less bioactive |

| 2,3-Difluoro-1,4-diiodobenzene | Fluorine at positions 2 and 3; iodine at positions 1 and 4 | Enhanced reactivity in organic synthesis |

The biological activity mechanisms of halogenated compounds like this compound typically involve:

- Electrophilic Attack : The electrophilic nature of the iodine atoms may facilitate reactions with nucleophiles in biological systems.

- Intercalation into DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication processes in cancer cells.

Case Studies

Several studies have investigated the biological effects of halogenated benzene derivatives:

-

Antimicrobial Activity Study :

- A study on iodinated benzene compounds demonstrated significant inhibition of bacterial growth compared to non-halogenated counterparts.

- The mechanism was attributed to increased membrane permeability due to the presence of iodine.

-

Anticancer Research :

- In vitro studies revealed that certain fluorinated and iodinated derivatives exhibited cytotoxic effects against various cancer cell lines.

- Mechanistic studies suggested that these compounds induce apoptosis through oxidative stress pathways.

Properties

Molecular Formula |

C6H2F2I2 |

|---|---|

Molecular Weight |

365.89 g/mol |

IUPAC Name |

1,2-difluoro-3,4-diiodobenzene |

InChI |

InChI=1S/C6H2F2I2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |

InChI Key |

MHUSCKVTNWMBPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)I)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.